molecular formula C8H15NO2 B3109523 1-Tert-butylazetidine-3-carboxylic acid CAS No. 17358-76-8

1-Tert-butylazetidine-3-carboxylic acid

Cat. No. B3109523
CAS RN: 17358-76-8
M. Wt: 157.21 g/mol
InChI Key: ZGSRKHYILVKXGN-UHFFFAOYSA-N
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Description

1-Tert-butylazetidine-3-carboxylic acid is a chemical compound with the CAS Number: 17358-76-8 . It has a molecular weight of 157.21 and its IUPAC name is 1-tert-butyl-3-azetidinecarboxylic acid . It is an off-white solid .


Molecular Structure Analysis

The molecular formula of this compound is C8H15NO2 . The InChI Code is 1S/C8H15NO2/c1-8(2,3)9-4-6(5-9)7(10)11/h6H,4-5H2,1-3H3,(H,10,11) .


Physical And Chemical Properties Analysis

This compound is an off-white solid . It should be stored at 0-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Azetidines and Derivative Preparation : A study by Chen et al. (1967) describes the tosylation of 1-t-butyl-3-azetidinol, leading to the preparation of 1-t-butylazetidine-3-carboxylic acid. This research provides insight into the synthesis of azetidine derivatives, a crucial aspect of organic chemistry.

  • Kinetic Resolution in Esterification : Ishihara et al. (2008) explored the kinetic resolution of racemic carboxylic acids, including derivatives like 1-Tert-butylazetidine-3-carboxylic acid, through an L-histidine-derived sulfonamide-induced enantioselective esterification reaction, highlighting its role in asymmetric synthesis (Ishihara et al., 2008).

  • Derivative Synthesis for Antibacterial Agents : Song et al. (2009) synthesized derivatives of 2-arylthiazolidine-4-carboxylic acid and 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid to screen for antibacterial activities. This study provides an example of the application of such compounds in developing potential antibacterial agents (Song et al., 2009).

Biomedical Applications

  • Peptidomimetics Synthesis : Campbell and Rapoport (1996) reported a method for the chirospecific preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids using intermediates like this compound. These amino acid analogues are essential for generating peptidomimetics as conformational probes (Campbell & Rapoport, 1996).

  • Enantioselective Synthesis : The work by Studer et al. (1995) on the synthesis of enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate demonstrates the application of such compounds in the enantioselective synthesis of amino acids and peptides (Studer et al., 1995).

  • Nucleotide Base Complexation : Zimmerman et al. (1991) studied the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, indicating the potential for using this compound derivatives in molecular recognition and biochemistry (Zimmerman et al., 1991).

Safety and Hazards

The safety information for 1-Tert-butylazetidine-3-carboxylic acid includes several hazard statements: H302, H315, H319 . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, P501 .

Mechanism of Action

Mode of Action

A related compound, n-tert-butoxycarbonyl-thiazolidine carboxylic acid, has been studied . It was proposed that the mechanism of action involves a nucleophilic substitution reaction through intramolecular hydrogen bonding . This mechanism could potentially be applied to 1-Tert-butylazetidine-3-carboxylic acid, given the structural similarities.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (15721 g/mol) and its solid form , may influence its bioavailability and pharmacokinetics.

Result of Action

The compound’s potential to undergo nucleophilic substitution reactions could result in various molecular transformations and interactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, this compound is recommended to be stored at 0-8°C , suggesting that lower temperatures may help maintain its stability.

Biochemical Analysis

Biochemical Properties

1-Tert-butylazetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often involve the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor, thereby modulating the enzyme’s activity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism. Additionally, this compound can modulate cell signaling pathways by interacting with signaling proteins, thereby influencing cell function and behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, this compound can inhibit the activity of certain dehydrogenases by binding to their active sites, preventing substrate binding and subsequent enzymatic reactions. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism and energy production. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the concentrations of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby modulating biochemical and physiological processes .

properties

IUPAC Name

1-tert-butylazetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,3)9-4-6(5-9)7(10)11/h6H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSRKHYILVKXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304755
Record name 1-tert-butylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17358-76-8
Record name NSC167187
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-tert-butylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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